Cas no 318469-12-4 (1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile)

1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-METHYL-5-(3-NITROPHENOXY)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBONITRILE
- 1H-Pyrazole-4-carbonitrile, 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-
- 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627348-10mg |
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | 98% | 10mg |
¥739.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627348-50mg |
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | 98% | 50mg |
¥1292.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627348-1mg |
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | 98% | 1mg |
¥499.00 | 2024-08-02 | |
Ambeed | A918661-1g |
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | 90% | 1g |
$611.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892501-1g |
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI78884-1mg |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI78884-10mg |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI78884-1g |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI78884-5g |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | >90% | 5g |
$4744.00 | 2024-04-20 | |
Key Organics Ltd | 5F-384S-5MG |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
318469-12-4 | >90% | 5mg |
£35.00 | 2025-02-09 |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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5. Book reviews
Additional information on 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Introduction to 1-Methyl-5-(3-Nitrophenoxy)-3-(Trifluoromethyl)-1H-Pyrazole-4-Carbonitrile (CAS No. 318469-12-4)
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, with the CAS number 318469-12-4, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structure of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile makes it a promising candidate for various therapeutic applications.
The molecular structure of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is characterized by a pyrazole ring substituted with a methyl group at the 1-position, a nitrophenoxy group at the 5-position, and a trifluoromethyl group at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the compound. The nitro group in the phenoxy substituent is known for its electron-withdrawing effect, which can influence the compound's reactivity and stability. The trifluoromethyl group, on the other hand, enhances lipophilicity and metabolic stability, making it an attractive feature for drug development.
Recent studies have highlighted the potential of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary data from in vitro studies suggest that 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may have antiviral properties against certain RNA viruses, making it a potential candidate for antiviral drug development.
In the context of cancer research, 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has shown promising results in preclinical studies. Studies conducted at leading research institutions have demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell survival and proliferation. These findings have sparked interest in further investigating the potential of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile as an anticancer agent.
The synthesis of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves several steps, each carefully optimized to ensure high yield and purity. The process typically begins with the formation of a pyrazole ring through a cyclocondensation reaction between a hydrazine derivative and an appropriate nitrile or ketone. Subsequent functionalization steps introduce the methyl, nitrophenoxy, and trifluoromethyl groups to yield the final product. Advanced synthetic techniques and modern analytical methods are employed to monitor and control each step of the synthesis, ensuring that the final compound meets stringent quality standards.
The physicochemical properties of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are also noteworthy. The compound is generally stable under standard laboratory conditions but may require careful handling due to its sensitivity to certain environmental factors such as moisture and light. Its solubility profile is being studied to optimize formulation strategies for different delivery methods, including oral and parenteral administration.
In conclusion, 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 318469-12-4) represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in various medical settings. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing healthcare solutions for inflammatory diseases, viral infections, and cancer.
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